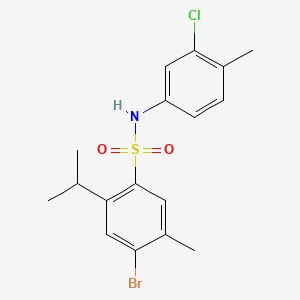
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide, also known as TAK-715, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. TAK-715 has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further research.
Wirkmechanismus
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide works by inhibiting the activity of p38 MAP kinase, a key enzyme involved in the inflammatory response. By inhibiting this enzyme, 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide reduces the production of pro-inflammatory cytokines, which are responsible for many of the symptoms associated with inflammation.
Biochemical and Physiological Effects:
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for many of the symptoms associated with inflammation. Additionally, 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been shown to induce apoptosis in cancer cells, which can help to slow or stop the growth of tumors. 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has also been shown to improve insulin sensitivity, which can help to reduce the risk of developing diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been shown to have a number of potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide. One area of research could focus on developing new derivatives of 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide with improved pharmacological properties. Additionally, further research could be done to explore the potential anti-cancer and anti-diabetic properties of 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide. Finally, research could be done to explore the potential use of 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide involves the reaction of 3,4-dichlorophenyl isocyanate with 5-tert-butyl-2-propoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activity of p38 MAP kinase, a key enzyme involved in the inflammatory response. 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity.
Eigenschaften
IUPAC Name |
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO3S/c1-5-10-25-17-9-6-13(19(2,3)4)11-18(17)26(23,24)22-14-7-8-15(20)16(21)12-14/h6-9,11-12,22H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQYKDCRAZIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

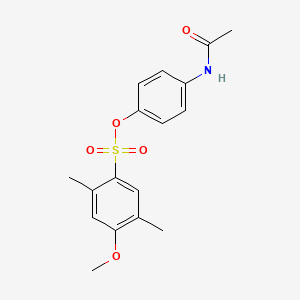



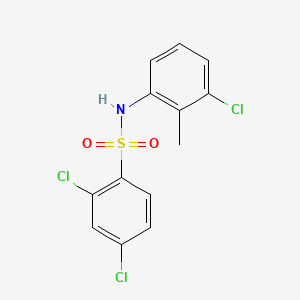

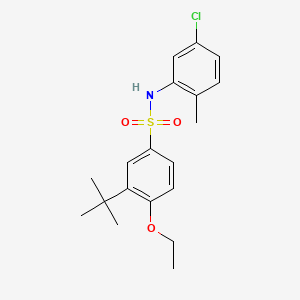
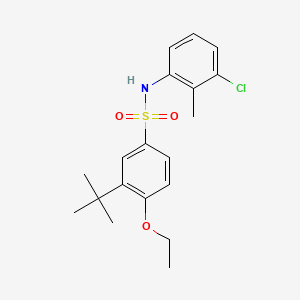

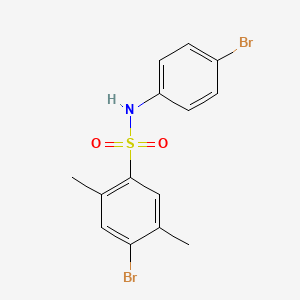
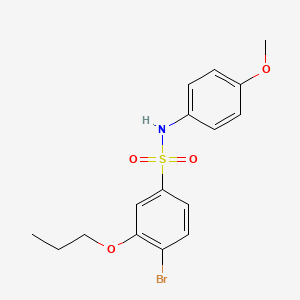
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)
